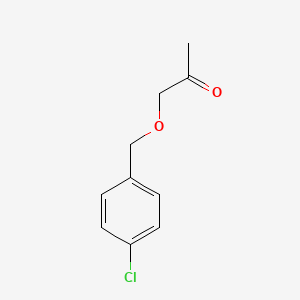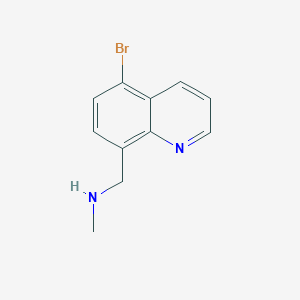
1-(5-Bromoquinolin-8-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromoquinolin-8-yl)-N-methylmethanamine is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of iron(III)-catalyzed halogenation of 8-amidoquinolines in water under mild conditions, which affords the 5-halogenated products in good to excellent yields . Another method involves the use of stannic chloride or indium(III) chloride as catalysts for the formal hydroamination and hydroarylation of mono-propargylated aromatic ortho-diamines .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using sodium halides at room temperature, followed by the introduction of the N-methylmethanamine group through various amination reactions. The use of environmentally benign reagents and conditions is preferred to ensure sustainability and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromoquinolin-8-yl)-N-methylmethanamine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organoboron compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to various derivatives with different oxidation states.
Amination Reactions:
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and organoboron reagents under mild conditions.
Halogenation: Uses iron(III) catalysts and sodium halides at room temperature.
Amination: Uses methylamine and other amination reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the substituents introduced.
Applications De Recherche Scientifique
1-(5-Bromoquinolin-8-yl)-N-methylmethanamine has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of new drugs with potential therapeutic effects.
Coordination Chemistry: Acts as a ligand for the synthesis of coordination complexes with various metals.
Biological Studies: Used in the study of biological pathways and mechanisms due to its unique structure and reactivity.
Material Science:
Mécanisme D'action
The mechanism of action of 1-(5-Bromoquinolin-8-yl)-N-methylmethanamine involves its interaction with various molecular targets and pathways. The bromine atom and the quinoline ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds like 8-aminoquinoline and 5-chloroquinoline share similar structures and reactivity.
Bromoquinoline Derivatives: Compounds like 5-bromoquinoline and 8-bromoquinoline have similar halogenation patterns.
Uniqueness
1-(5-Bromoquinolin-8-yl)-N-methylmethanamine is unique due to the presence of both the bromine atom and the N-methylmethanamine group, which confer specific reactivity and binding properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C11H11BrN2 |
|---|---|
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
1-(5-bromoquinolin-8-yl)-N-methylmethanamine |
InChI |
InChI=1S/C11H11BrN2/c1-13-7-8-4-5-10(12)9-3-2-6-14-11(8)9/h2-6,13H,7H2,1H3 |
Clé InChI |
LNYBSORAYWVXAG-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C2C(=C(C=C1)Br)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




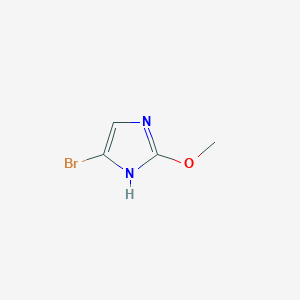

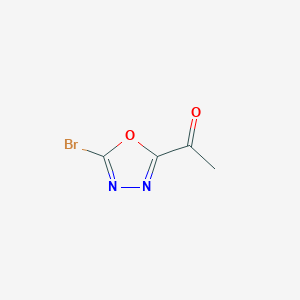
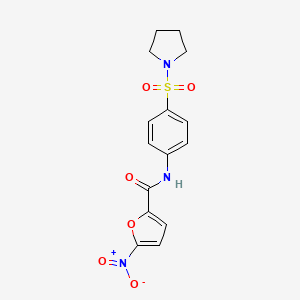
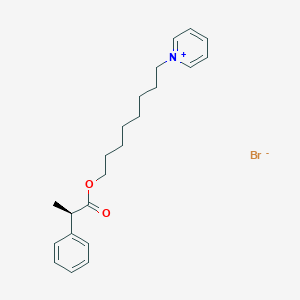

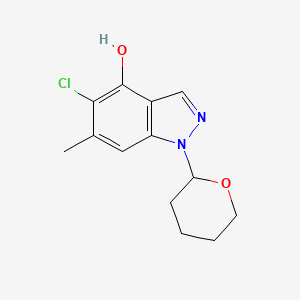


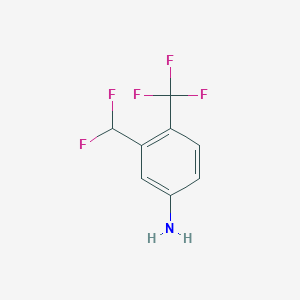
![2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12976406.png)
